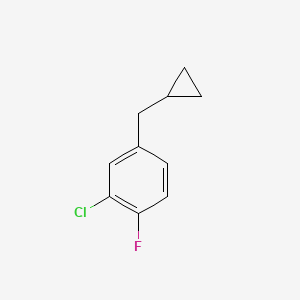

2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDVLMKDVNEZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 4 Cyclopropylmethyl 1 Fluorobenzene

Classical and Contemporary Synthetic Routes

Directed ortho-Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the activated site. organic-chemistry.org

In the context of synthesizing 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene, a plausible DoM strategy would involve starting with a 1-fluoro-4-(cyclopropylmethyl)benzene precursor. The fluorine atom itself can act as a moderate directing group, facilitating lithiation at the ortho-position (C2). The cyclopropylmethyl group at the para-position would sterically hinder lithiation at C3, further favoring the desired C2 metalation.

A general reaction scheme is proposed below:

Starting Material: 1-Fluoro-4-(cyclopropylmethyl)benzene.

Deprotonation: Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). These bases are often preferred for fluorinated aromatics to minimize side reactions.

Electrophilic Quench: The resulting ortho-lithiated species is then quenched with a chlorinating agent, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the C2 position.

Table 1: Proposed Directed ortho-Metalation Strategy

| Step | Reagents and Conditions | Purpose |

| 1 | 1-Fluoro-4-(cyclopropylmethyl)benzene | Starting Material |

| 2 | LDA or LiTMP, THF, -78 °C | Regioselective deprotonation ortho to fluorine |

| 3 | C₂Cl₆ or NCS | Introduction of chlorine atom |

This DoM approach offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions with multiple directing groups. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. sruc.ac.uk For the synthesis of this compound, several aspects of green chemistry can be considered.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. researchgate.net For the synthesis of halogenated aromatic compounds, potential green solvent systems include:

Water: Although organometallic reactions like DoM are generally incompatible with water, subsequent steps or alternative synthetic routes might be designed to be performed in aqueous media.

Ionic Liquids: These salts with low melting points can serve as recyclable solvents and catalysts for various reactions, though their "greenness" is a subject of ongoing research.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for certain catalytic reactions and extractions.

While a completely solvent-free synthesis for this specific multi-step process is challenging, minimizing the volume of hazardous solvents and selecting greener alternatives for purification steps like chromatography can significantly reduce the environmental impact.

Atom-Economical Transformations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

In the proposed synthesis of this compound, the DoM step followed by chlorination is not perfectly atom-economical due to the formation of byproducts from the base and the chlorine source. However, alternative strategies that could improve atom economy include:

C-H Activation: Direct catalytic C-H chlorination of 1-fluoro-4-(cyclopropylmethyl)benzene would be a highly atom-economical alternative to DoM, as it would ideally only produce water or a reduced catalyst as a byproduct. Research in this area is ongoing for selective aromatic halogenation. chemrxiv.org

Catalyst Development for Sustainable Production

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. rsc.org For the synthesis of functionalized aromatics, catalyst development focuses on:

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For halogenation reactions, zeolites or other solid acid catalysts could potentially offer regioselective control in electrophilic chlorination. researchgate.net

Biocatalysts: Enzymes, such as halogenases, can offer unparalleled selectivity under mild aqueous conditions. nih.gov While a specific halogenase for this transformation may not be readily available, directed evolution and enzyme engineering are promising avenues for developing bespoke biocatalysts for specific halogenation reactions. nih.gov

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron or copper is a key goal in sustainable chemistry.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount to maximizing the yield of the desired product while minimizing the formation of impurities. This involves a systematic study of various reaction parameters.

Regioselectivity and Stereoselectivity Control

Regioselectivity: The primary challenge in the synthesis of this compound is achieving the correct substitution pattern on the benzene (B151609) ring.

In electrophilic aromatic substitution , the fluorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. Starting with 1-fluoro-4-(cyclopropylmethyl)benzene, electrophilic chlorination would likely yield a mixture of isomers, with the major product being this compound due to the combined directing effects and potential steric hindrance at the position ortho to the cyclopropylmethyl group. However, achieving high selectivity might require careful selection of the chlorinating agent and catalyst. youtube.comnih.govnih.gov

As discussed in section 2.2.4, Directed ortho-Metalation offers a more robust method for ensuring chlorination occurs specifically at the C2 position, ortho to the directing fluorine atom. uwindsor.ca

Stereoselectivity: For the target molecule, this compound, there are no stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Table 2: Factors Influencing Regioselectivity in Electrophilic Chlorination

| Factor | Influence on Regioselectivity |

| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃) or solid acid catalysts can influence the ortho/para ratio. Shape-selective catalysts like zeolites can favor the formation of the less sterically hindered para-isomer if the ortho-position is blocked, or the ortho-isomer if the para-position is occupied. researchgate.net |

| Solvent | The polarity of the solvent can affect the stability of the intermediate Wheland complex, thereby influencing the isomeric product distribution. google.com |

| Temperature | Lower temperatures generally favor the formation of the kinetically controlled product, which can sometimes lead to higher regioselectivity. |

| Chlorinating Agent | The reactivity of the chlorinating agent (e.g., Cl₂, NCS, SO₂Cl₂) can impact the selectivity of the reaction. |

By systematically optimizing these parameters, it is possible to enhance the yield and purity of the desired this compound.

Purity and Scale-Up Considerations for Research Applications

The utility of this compound in research and development, particularly as a key building block in the synthesis of more complex molecules, necessitates a thorough understanding of its purity profile and the challenges associated with scaling up its production. Ensuring high purity is critical for the reliability and reproducibility of subsequent chemical transformations, while efficient scale-up methodologies are essential for transitioning from laboratory-scale experiments to larger-scale applications.

Purity Assessment and Typical Specifications

For research applications, the purity of this compound is typically expected to be high, often in the range of 98% or greater. The determination of this purity is accomplished through a combination of analytical techniques that can separate and quantify the target compound from any potential impurities.

Analytical Methodologies:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the target compound from non-volatile impurities. A typical method would involve a C18 column with a gradient elution system, often using a mixture of acetonitrile (B52724) and water as the mobile phase. UV detection is commonly used for quantification. The development of a robust HPLC method is crucial for ensuring the accurate determination of purity in the presence of structurally related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthetic process. This technique provides not only retention time data for quantification but also mass spectral data that can aid in the structural elucidation of unknown impurities. The choice of the GC column and temperature program is critical for achieving good separation of potential byproducts.

Common Impurities:

The nature and quantity of impurities in this compound are largely dependent on the synthetic route employed. Potential impurities could include:

Isomeric Byproducts: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of isomers.

Starting Materials: Unreacted starting materials may persist in the final product if the reaction does not go to completion.

Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps can also be present.

Byproducts from Side Reactions: The complexity of the synthetic process can lead to the formation of various side products.

The table below summarizes the typical analytical methods used for purity determination.

| Analytical Technique | Purpose | Typical Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the main compound and non-volatile impurities. | ≥ 98% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and byproducts. | Impurities individually < 0.1% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structurally similar impurities. | Conforms to structure |

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, pilot-plant, or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Challenges in Scale-Up:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become difficult to manage on a larger scale. Exothermic reactions, in particular, require careful consideration of heat transfer and temperature control to prevent runaway reactions.

Mixing and Mass Transfer: Achieving efficient mixing in large reactors can be challenging and can impact reaction rates and selectivity. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially increasing the formation of impurities.

Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatographic purifications, can become cumbersome and resource-intensive on a larger scale. Distillation is often a preferred method for purification on a larger scale due to its efficiency and scalability.

Material Handling and Safety: Handling larger quantities of chemicals requires robust safety protocols and specialized equipment to minimize risks to personnel and the environment.

Strategic Approaches for Successful Scale-Up:

A systematic approach is necessary to navigate the challenges of scaling up the synthesis of this compound.

Process Optimization: Before scaling up, the synthetic process should be thoroughly optimized on a laboratory scale. This includes optimizing reaction conditions (temperature, pressure, reaction time), catalyst loading, and solvent selection to maximize yield and minimize impurity formation.

Process Hazard Analysis (PHA): A comprehensive PHA should be conducted to identify potential safety hazards associated with the scaled-up process and to implement appropriate control measures.

Selection of Appropriate Equipment: The choice of reactor, distillation equipment, and other processing equipment is critical for successful scale-up. The materials of construction must be compatible with the reactants and reaction conditions.

Development of Robust Purification Methods: As preparative chromatography can be costly and time-consuming on a large scale, developing an efficient distillation or crystallization method is often crucial for achieving the desired purity of the final product.

The following table outlines key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

| Reaction Control | Manual addition of reagents, simple heating/cooling baths. | Automated dosing systems, jacketed reactors with precise temperature control. |

| Purification | Flash column chromatography. | Fractional distillation under reduced pressure, crystallization. |

| Impurity Profile | Identification and characterization of major impurities. | Rigorous tracking and control of impurities to meet stringent quality specifications. |

| Safety | Standard laboratory safety procedures. | Comprehensive process safety management, including HAZOP studies and relief systems. |

By carefully considering these purity and scale-up factors, researchers and process chemists can ensure the consistent production of high-quality this compound for a wide range of research and development applications.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Cyclopropylmethyl 1 Fluorobenzene

Reactivity of the Halogen Atoms (Chlorine and Fluorine)

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring provides multiple sites for reactions that target the carbon-halogen bond. The reactivity of these halogens is significantly influenced by their position relative to each other and the cyclopropylmethyl group.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgyoutube.com In 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene, both the chlorine and fluorine atoms are potential leaving groups. The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex. youtube.com Halogen reactivity as a leaving group in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of their electronegativity. This is because the carbon-halogen bond strength and the ability of the halide to depart influence the reaction rate. However, the high electronegativity of fluorine can make the attached carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

For this compound, the fluorine atom is ortho to the chlorine and meta to the cyclopropylmethyl group, while the chlorine is ortho to the fluorine and ortho to the cyclopropylmethyl group. The cyclopropylmethyl group is generally considered to be weakly electron-donating. Therefore, the aromatic ring is not strongly activated towards SNAr. However, the presence of two halogens does increase the electrophilicity of the ring compared to benzene (B151609).

Predicting which halogen would be preferentially substituted is complex. Based on leaving group ability, chlorine would be favored. Conversely, the greater electronegativity of fluorine makes the C-F carbon more electron-deficient and potentially more susceptible to initial nucleophilic attack. The regiochemical outcome would likely be influenced by the specific nucleophile and reaction conditions.

Table 1: Predicted Relative Reactivity of Halogens in SNAr Reactions

| Position | Halogen | Predicted Leaving Group Ability | Influence of Electronegativity on Carbon Electrophilicity |

|---|---|---|---|

| C1 | Fluorine | Lower | Higher |

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, with palladium-catalyzed reactions being particularly prevalent. researchgate.net The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl > F.

Given this reactivity trend, the chlorine atom in this compound would be significantly more reactive than the fluorine atom in standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The C-F bond is generally unreactive under typical palladium-catalyzed conditions due to its high bond strength. This difference in reactivity would allow for selective functionalization at the C2 position (the carbon bearing the chlorine atom).

For instance, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a biphenyl (B1667301) derivative where the chlorine atom has been replaced by the aryl group, leaving the fluorine atom intact.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | C-X Bond | Predicted Reactivity | Potential Reaction |

|---|---|---|---|

| Chlorine | C-Cl | Reactive | Suzuki, Heck, Sonogashira, etc. |

Halogen-Dance Reactions and Their Mechanisms

The halogen-dance reaction involves the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgkobe-u.ac.jp This reaction typically proceeds through a series of deprotonation and metal-halogen exchange steps. The driving force for the migration is often the formation of a more stable organometallic intermediate.

In the case of this compound, a strong base such as lithium diisopropylamide (LDA) could potentially induce a halogen-dance reaction. The regioselectivity of the initial deprotonation would be directed by the substituents on the ring. The fluorine and chlorine atoms are ortho-para directing in electrophilic aromatic substitution but are electron-withdrawing inductively. The most acidic proton is likely to be at the C3 position, which is ortho to both the fluorine and chlorine atoms.

Following deprotonation, a series of halogen-metal exchanges could lead to the migration of the chlorine atom. Fluorine is generally less prone to migration in halogen-dance reactions. clockss.org The reaction could potentially lead to a mixture of isomers, with the thermodynamic product being the one with the most stable carbanionic or organometallic intermediate.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound can undergo reactions that directly involve the π-system, such as electrophilic aromatic substitution, oxidation, and reduction.

Electrophilic Aromatic Substitution Patterns and Regiochemistry

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.orgyoutube.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. Halogens are deactivating yet ortho-para directing, while alkyl groups are activating and ortho-para directing.

In this compound, we have two deactivating, ortho-para directing halogens and one activating, ortho-para directing cyclopropylmethyl group. The directing effects of these groups are as follows:

Fluorine (at C1): Directs incoming electrophiles to the C2 (blocked), C4 (blocked), and C6 positions.

Chlorine (at C2): Directs incoming electrophiles to the C1 (blocked), C3, and C5 positions.

Cyclopropylmethyl (at C4): Directs incoming electrophiles to the C3 and C5 positions.

The directing effects of the chlorine and cyclopropylmethyl groups reinforce each other, strongly favoring substitution at the C3 and C5 positions. The fluorine atom also directs to the C6 position, but this position is sterically hindered by the adjacent fluorine atom. Therefore, the major products of electrophilic aromatic substitution are expected to be the 3- and 5-substituted isomers. The relative ratio of these isomers would depend on the steric bulk of the incoming electrophile.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Groups | Predicted Outcome |

|---|---|---|

| C3 | Chlorine (ortho), Cyclopropylmethyl (ortho) | Major Product |

| C5 | Chlorine (para), Cyclopropylmethyl (ortho) | Major Product |

Oxidation and Reduction Pathways of the Aromatic Nucleus

The aromatic ring of this compound is generally resistant to oxidation and reduction under standard conditions. However, under harsh conditions, these transformations can occur.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) under forcing conditions can lead to the degradation of the aromatic ring. youtube.com The cyclopropylmethyl group is also susceptible to oxidation. Under specific conditions, it might be possible to selectively oxidize the cyclopropylmethyl group, for example, at the benzylic position, although the cyclopropyl (B3062369) ring itself can be reactive towards certain oxidizing agents.

Reduction: Catalytic hydrogenation of the aromatic ring (e.g., using H₂/Pd, Pt, or Rh) would require high pressures and temperatures. Such a reaction would lead to the corresponding substituted cyclohexane (B81311) derivative. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce the aromatic ring to a cyclohexadiene derivative. The regioselectivity of the Birch reduction would be influenced by the electronic nature of the substituents. Electron-donating groups direct the reduction to the ortho and meta positions, while electron-withdrawing groups direct it to the ipso and para positions. The interplay of the halogen and alkyl substituents would lead to a complex mixture of products.

Transformations Involving the Cyclopropylmethyl Group

The cyclopropylmethyl group appended to the 2-chloro-1-fluorobenzene core is a site of significant chemical interest due to the inherent strain of the three-membered ring and the reactivity of the adjacent methylene (B1212753) bridge. This section explores the characteristic transformations of this functional group.

Ring-Opening Reactions of the Cyclopropyl Moiety

The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, particularly when radical or cationic intermediates are formed at the adjacent methylene position. The rearrangement of the cyclopropylmethyl radical to the but-3-enyl radical is an exceedingly rapid and essentially irreversible process. This transformation is often utilized as a mechanistic probe to detect the presence of radical intermediates in a reaction.

The rate of ring-opening for the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37°C. This rapid rearrangement is a key feature of its chemistry. The regioselectivity of the ring-opening is governed by the stability of the resulting radical. In substituted cyclopropylmethyl systems, cleavage occurs to form the most stable radical intermediate. For instance, a substituent that can stabilize a radical through resonance or hyperconjugation will direct the ring-opening to place the radical at that position.

In the context of this compound, any reaction that generates a radical at the benzylic methylene carbon would be expected to lead to rapid ring-opening. The general transformation is depicted below:

Table 1: Illustrative Rate Constants for Ring-Opening of Substituted Cyclopropylmethyl Radicals

| Substituent on Cyclopropyl Ring | Relative Rate of Ring-Opening | Predominant Ring-Opened Product |

|---|---|---|

| None (Parent) | 1.0 | But-3-enyl radical |

| 1-Phenyl | ~50 | 4-Phenylbut-3-enyl radical |

| 2,2-Dimethyl | ~2 | 4-Methylpent-3-enyl radical |

Note: The data in this table are illustrative for substituted cyclopropylmethyl radicals and are not specific to this compound, for which specific experimental data is not available in the searched literature.

Functionalization of the Methylene Bridge

The methylene bridge of the cyclopropylmethyl group is a primary site for functionalization. Its position adjacent to the aromatic ring makes it a benzylic-type carbon, which enhances its reactivity towards various transformations, including halogenation, oxidation, and deprotonation followed by electrophilic attack.

For example, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively occur at the methylene bridge due to the stability of the resulting benzylic radical. Similarly, oxidation reactions using reagents like potassium permanganate or chromic acid could potentially cleave the cyclopropylmethyl group to afford the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid, under harsh conditions, or lead to the formation of a ketone under milder conditions if the cyclopropane ring were to rearrange.

Deprotonation of the methylene bridge using a strong base would generate a carbanion that could then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position. The stability of this carbanion would be influenced by the electronic effects of the substituents on the aromatic ring.

Advanced Mechanistic Studies

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a reaction. princeton.eduwikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For instance, in a reaction involving the cleavage of the C-H bond at the methylene bridge, substituting hydrogen with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate (a "normal" KIE, kH/kD > 1). The magnitude of the primary KIE can provide insight into the transition state geometry.

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. libretexts.org For example, isotopic substitution at the carbons of the cyclopropyl ring could provide information about changes in hybridization or hyperconjugation during the transition state of a reaction.

Table 2: Expected Kinetic Isotope Effects for Hypothetical Reactions at the Methylene Bridge

| Hypothetical Reaction | Isotopic Substitution | Expected kH/kD | Interpretation |

|---|---|---|---|

| Radical abstraction of a hydrogen from the methylene bridge (rate-determining) | -CH₂- to -CD₂- | ~2-7 | Primary KIE, indicating C-H bond breaking in the transition state. |

| S_N1 reaction at the methylene bridge (hypothetical, after conversion to a leaving group) | -CH₂- to -CD₂- | ~1.1-1.2 | α-Secondary KIE, consistent with rehybridization from sp³ to sp² in the transition state. |

| S_N2 reaction at the methylene bridge (hypothetical, after conversion to a leaving group) | -CH₂- to -CD₂- | ~0.95-1.05 | Near-unity KIE, suggesting little change in hybridization at the α-carbon in the transition state. |

Note: The KIE values in this table are theoretical and based on general principles of physical organic chemistry. princeton.eduwikipedia.orglibretexts.orgwayne.edu They are intended to illustrate how KIE studies could be applied to understand the reactivity of this compound.

Hammett and Taft Analyses for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. libretexts.orgsemanticscholar.org A Hammett analysis for reactions involving the cyclopropylmethyl side chain or the aromatic ring of this compound would involve synthesizing a series of derivatives with different substituents at various positions on the benzene ring and measuring their reaction rates.

Plotting the logarithm of the relative reaction rates (log(k/k₀)) against the appropriate Hammett substituent constant (σ, σ⁺, or σ⁻) would yield a straight line with a slope known as the reaction constant (ρ). The sign and magnitude of ρ provide valuable mechanistic information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or a decrease in negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For this compound, the existing chloro and fluoro substituents would influence the reactivity of the molecule in any given reaction. A full Hammett analysis would require the synthesis of analogs with varied substituents.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for a complete mechanistic understanding. For reactions involving this compound, various techniques could be employed to detect and characterize transient species.

In the case of the cyclopropylmethyl ring-opening, the but-3-enyl radical could potentially be trapped by a radical scavenger. The structure of the trapped product would provide definitive evidence for the intermediacy of the ring-opened radical.

For reactions involving cationic intermediates, such as a hypothetical Friedel-Crafts alkylation using the cyclopropylmethyl group, the formation of a cyclopropylmethyl cation could be inferred from the product distribution, which would likely include rearranged products arising from the equilibration of the cyclopropylmethyl cation with the cyclobutyl and homoallyl cations. Spectroscopic techniques such as NMR could be used to directly observe stable carbocations at low temperatures in superacid media, although this would be a challenging experiment for this specific system.

Computational chemistry, specifically density functional theory (DFT) calculations, can also be a powerful tool for modeling reaction pathways and the structures and energies of potential intermediates and transition states, providing theoretical support for proposed mechanisms. nih.gov

Spectroscopic Data for this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of publicly available experimental or predicted information. Despite efforts to locate detailed research findings, specific data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) remains elusive.

The initial investigation sought to gather specifics on ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, which are crucial for determining the molecule's atomic connectivity and chemical environment. Further searches for two-dimensional (2D) NMR data, such as COSY, HSQC, HMBC, and NOESY, which provide deeper insights into the compound's connectivity and stereochemistry, also did not yield any specific results for this particular molecule.

Similarly, the exploration for high-resolution mass spectrometry (HRMS) data, essential for confirming the elemental composition, and fragmentation pathway analysis (MS/MS), which details the molecule's breakdown patterns and substructures, proved unsuccessful. Information regarding its vibrational characteristics, typically obtained through Infrared (IR) and Raman spectroscopy for functional group analysis, is also not present in the surveyed scientific literature and databases.

The absence of this critical spectroscopic data makes it impossible to construct a detailed and scientifically accurate article that adheres to the requested in-depth structural elucidation. The required data tables for NMR, mass spectrometry, and vibrational spectroscopy cannot be generated without access to either experimental measurements or reliable computational predictions, neither of which are currently available in the public domain for this compound.

Therefore, the creation of a thorough and data-rich article focusing solely on the advanced spectroscopic and structural elucidation of this specific compound cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Cyclopropylmethyl 1 Fluorobenzene

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene, it would be possible to determine its exact molecular structure and how the molecules are arranged in the solid state.

Determination of Molecular Conformation and Bond Parameters

The primary outcome of a single-crystal X-ray diffraction study is the elucidation of the molecule's conformation and the precise measurement of its bond lengths and angles. For this compound, the analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the substituents. The cyclopropylmethyl group's conformation, specifically the torsion angles defining the orientation of the cyclopropyl (B3062369) ring relative to the benzene ring, would be determined.

Expected bond parameters, based on typical values for similar chemical fragments, are presented in the table below. These values would be experimentally confirmed and refined by the diffraction study.

Interactive Table: Expected Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Expected Value (Å or °) |

| Bond Lengths (Å) | |||

| C-Cl | C(2) | Cl | ~ 1.74 |

| C-F | C(1) | F | ~ 1.36 |

| C-C (aromatic) | C(ar) | C(ar) | ~ 1.39 |

| C-C (alkyl) | C(4) | C(7) | ~ 1.51 |

| C-C (cyclopropyl) | C(cy) | C(cy) | ~ 1.51 |

| Bond Angles (°) | |||

| C(1)-C(2)-C(3) | - | - | ~ 120 |

| C(3)-C(4)-C(5) | - | - | ~ 120 |

| C(ar)-C(alkyl)-C(cy) | C(4) | C(7) | ~ 112 |

Note: The numbering of atoms is based on standard IUPAC nomenclature for substituted benzenes.

Analysis of Intermolecular Interactions and Crystal Packing

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. ias.ac.in The crystal packing of this compound would be governed by a variety of non-covalent interactions. The analysis would identify and characterize these interactions, which could include:

C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the fluorine and chlorine atoms and hydrogen atoms from the benzene ring, cyclopropyl group, or methylene (B1212753) bridge.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which could be in a parallel-displaced or T-shaped arrangement.

The interplay of these forces determines the final crystal structure and influences the material's physical properties, such as melting point and solubility. nih.govchemrxiv.org

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical and chemical properties. A thorough investigation of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be characterized by X-ray diffraction to determine its unique crystal structure. The solid-state characteristics of each form, including thermal stability and phase transitions, would be investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chiroptical Properties (If Applicable for Chiral Derivatives)

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules. The compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit chiroptical properties such as circular dichroism or optical rotatory dispersion.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge, the resulting enantiomers would interact differently with plane-polarized light. In such a hypothetical scenario, the following techniques would be applicable.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of this compound, the CD spectrum would show positive or negative peaks (known as Cotton effects) in the regions where the molecule absorbs light, primarily corresponding to the electronic transitions of the aromatic chromophore. The sign and magnitude of the Cotton effects could be used to help determine the absolute configuration of the stereocenter by comparing the experimental spectrum with theoretical calculations or with spectra of structurally similar compounds of known configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov An ORD spectrum of a chiral derivative would show how the optical rotation changes, particularly in the vicinity of an absorption band, where it gives rise to a characteristic curve. Similar to CD spectroscopy, ORD is a powerful tool for characterizing chiral molecules and can be used to determine the absolute configuration of enantiomers.

Computational and Theoretical Investigations of 2 Chloro 4 Cyclopropylmethyl 1 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer a powerful lens to examine aspects such as electronic distribution, molecular orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene. nanobioletters.com DFT calculations can predict a variety of molecular properties by approximating the electron density.

Detailed research findings from DFT studies would typically involve the optimization of the molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. These properties are instrumental in understanding the molecule's reactivity. For instance, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from the energies of the frontier molecular orbitals. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -985.123456 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| Chemical Hardness (η) | 3.2 | eV |

| Chemical Potential (μ) | -4.8 | eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated aromatic compounds.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. jocpr.comresearchgate.net These methods are often used to obtain highly accurate energetic and spectroscopic predictions.

For this compound, ab initio calculations can be employed to predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Furthermore, these methods can yield precise calculations of the molecule's total energy, ionization potential, and electron affinity. Comparing theoretical spectra with experimental data allows for a detailed assignment of vibrational modes. jocpr.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and intermolecular interactions of this compound.

The presence of a flexible cyclopropylmethyl group suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out. researchgate.net The results of such an analysis would reveal the most probable shapes the molecule adopts at a given temperature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Orbital | Energy | Description |

|---|---|---|

| HOMO | -8.0 eV | Primarily localized on the benzene (B151609) ring, indicating its role as an electron donor in reactions. |

| LUMO | -1.6 eV | Distributed over the aromatic ring and the C-Cl bond, suggesting these are sites for electron acceptance. |

Note: The values in this table are illustrative and represent typical data obtained from FMO analysis for similar aromatic compounds.

The electron density distribution, which can be calculated using quantum chemical methods, provides a comprehensive picture of how electrons are shared between atoms in the molecule. This analysis can reveal the nature of chemical bonds and the charge on each atom, further elucidating the molecule's reactivity and intermolecular interactions.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states for reactions involving this compound are critical for understanding its reactivity and potential transformations. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule as it undergoes chemical change.

For this compound, a key area of investigation would be its behavior in electrophilic aromatic substitution reactions. The interplay of the activating cyclopropylmethyl group and the deactivating but ortho-, para-directing chloro and fluoro substituents presents a complex scenario for predicting regioselectivity. Computational studies can model the approach of an electrophile to different positions on the benzene ring and calculate the activation energies for each potential pathway. The transition state for each pathway, which represents the highest energy point along the reaction coordinate, can be located and its geometry and electronic properties analyzed. This allows for a quantitative prediction of the most likely products.

Another important area of computational study would be the reactions involving the cyclopropylmethyl group itself. This moiety is known to undergo interesting rearrangements, and computational methods can be used to explore the energy barriers associated with these transformations. By mapping the reaction pathways for processes such as ring-opening or rearrangement of the cyclopropyl (B3062369) group, researchers can gain insight into the stability and potential reactivity of this part of the molecule under various conditions. The characterization of the transition states for these processes provides crucial information about the feasibility and kinetics of such reactions.

The following table illustrates the type of data that would be generated from a computational study on the transition state characterization for a hypothetical electrophilic nitration reaction on this compound.

| Position of Attack | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Ortho to Fluorine | 18.5 | 0.0 | C-N: 2.15, N-O: 1.22 |

| Ortho to Chlorine | 19.2 | +0.7 | C-N: 2.18, N-O: 1.21 |

| Ortho to Cyclopropylmethyl | 20.1 | +1.6 | C-N: 2.20, N-O: 1.21 |

Non-Covalent Interactions (NCIs) Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure, physical properties, and intermolecular recognition of molecules. For this compound, a detailed analysis of its NCIs is essential for understanding its behavior in condensed phases and its potential interactions with other molecules.

Halogen Bonding and Aromatic Interactions

Halogen Bonding: The presence of a chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on another molecule. Computational methods can be used to model the electrostatic potential surface of the molecule, visualizing the positive σ-hole on the chlorine atom. Studies on similar chlorinated aromatic compounds have shown that these interactions can significantly influence crystal packing and molecular recognition. The strength and geometry of potential halogen bonds involving the chlorine atom in this molecule can be computationally predicted, providing insights into its solid-state structure and its ability to act as a halogen bond donor.

Aromatic Interactions: The fluorinated and chlorinated benzene ring is capable of engaging in various aromatic interactions, including π-π stacking and C-H/π interactions. The electron-withdrawing nature of the fluorine and chlorine atoms modifies the quadrupole moment of the aromatic ring, which in turn influences the strength and preferred geometry of these interactions. Computational studies can quantify the interaction energies of different stacking arrangements (e.g., parallel-displaced, T-shaped) between two molecules of this compound or with other aromatic systems. These calculations are vital for understanding the forces that govern the self-assembly and crystal engineering of this compound. Research on other fluorinated and chlorinated benzenes has demonstrated that the interplay of halogen bonding and π-π stacking can lead to complex and predictable supramolecular architectures.

Hydrogen Bonding and Dispersion Forces

The following table provides hypothetical interaction energies for different types of non-covalent interactions involving this compound, as would be determined by computational analysis.

| Interaction Type | Interacting Partner | Calculated Interaction Energy (kcal/mol) |

| Halogen Bond (C-Cl···O) | Formaldehyde | -2.5 |

| π-π Stacking | Benzene | -2.1 |

| C-H/π | Methane | -0.8 |

| Weak Hydrogen Bond (C-H···F) | Methane | -0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for such interactions found in the literature for similar molecular systems.

Design, Synthesis, and Academic Exploration of Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

In a non-clinical, academic setting, SAR studies on analogs of 2-chloro-4-(cyclopropylmethyl)-1-fluorobenzene focus on understanding how specific structural changes influence a compound's properties. These investigations are fundamental to molecular design and provide insights into the roles of different functional groups.

The nature and position of halogen substituents on the benzene (B151609) ring profoundly influence the electronic environment of the molecule. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) via their lone pairs. researchgate.netstackexchange.com For all halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution (EAS). stackexchange.com However, the relative strengths of these effects vary down the group, impacting reactivity.

Fluorine exhibits the strongest inductive effect but also the most effective resonance donation due to good orbital overlap between its 2p orbitals and the carbon 2p orbitals of the aromatic ring. stackexchange.compearson.com In contrast, chlorine has a weaker inductive effect but also a less effective resonance contribution. stackexchange.com This balance makes fluorobenzene more reactive towards EAS than chlorobenzene. stackexchange.comacs.org

Systematic modifications could involve:

Changing Halogen Identity: Replacing the chlorine or fluorine with bromine or iodine would alter the electronic and steric properties. Moving down the halogen group, the inductive effect weakens, and the resonance effect also diminishes due to poorer orbital overlap. stackexchange.com

Altering Halogen Position: Shifting the positions of the chloro and fluoro groups would change the molecule's dipole moment and the directing effects for further substitutions.

These modifications allow researchers to fine-tune the electron density of the aromatic ring, which can be a critical determinant of molecular interactions.

Table 1: Theoretical Impact of Halogen Modifications on Aromatic Ring Properties This table is generated based on established principles of physical organic chemistry.

| Modification | Expected Primary Effect on Ring Electronics | Potential Impact on Molecular Properties |

| Replace Cl with Br | Weaker inductive effect, similar resonance | Subtle change in electron density, increased size and lipophilicity |

| Replace F with Cl | Weaker inductive effect, weaker resonance | Overall decreased electron withdrawal, altered interaction potential |

| Move Cl to position 3 | Change in overall dipole moment | Altered polarity and intermolecular interactions |

| Move F to position 2 | Significant change in electronic distribution and steric hindrance | Modified reactivity and conformational preference |

Alterations of the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is a key structural feature. The cyclopropyl (B3062369) ring itself is a versatile element in molecular design, often used to introduce conformational rigidity and influence metabolic stability. iris-biotech.descientificupdate.com Its strained ring system gives it unique electronic properties, with higher p-character in its C-C bonds compared to other alkanes.

Academic explorations of this group could include:

Ring Size Variation: Expanding the ring to a cyclobutylmethyl or cyclopentylmethyl group would decrease ring strain and increase conformational flexibility.

Substitution on the Ring: Introducing substituents (e.g., methyl, gem-dimethyl, fluoro) on the cyclopropane (B1198618) ring would create stereocenters and alter steric and electronic properties. For example, fluorination is a common strategy to block metabolic hotspots. researchgate.net The gem-dimethyl group has been used to replace a cyclopropyl motif to prevent bioactivation pathways associated with the strained ring. hyphadiscovery.com

Linker Modification: Changing the methylene (B1212753) (-CH2-) linker, for instance, by introducing unsaturation (e.g., a vinyl group) or heteroatoms, would significantly alter the geometry and electronic communication between the cyclopropyl ring and the aromatic system.

Introducing additional substituents onto the aromatic ring is a common strategy for exploring SAR. The success of such reactions is governed by the directing effects of the existing substituents. The chloro and fluoro groups are ortho, para-directing, while the cyclopropylmethyl group (an alkyl group) is also ortho, para-directing and activating. The combined influence of these groups would direct incoming electrophiles to the positions ortho and para to the activating alkyl group (positions 3 and 5) and ortho/para to the halogens. A complex mixture of products could result, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Decoration of a phenyl ring with small, often halogenated, functional groups has been shown in other molecular contexts to significantly improve activity in biological systems. nih.gov

Scaffold Diversity and Library Synthesis for Research Screening

To explore a wider chemical space, researchers often employ scaffold hopping, a strategy to identify isofunctional molecules with significantly different core structures. nih.gov Starting with the this compound framework, the chlorofluorophenyl ring could be replaced by a variety of other cyclic systems to generate a library of novel analogs for research screening. nih.gov

This process involves replacing the core scaffold while aiming to retain the spatial arrangement of key interacting groups. nih.gov For instance, the central chlorofluorobenzene ring could be replaced with:

Other Aromatic Systems: Phenyl rings with different substitution patterns, or naphthyl systems.

Heterocyclic Rings: Bioisosteric replacement of a phenyl ring with heterocycles like pyridine, thiophene, or pyrimidine is a common tactic to modulate properties like solubility and metabolic stability. nih.gov

Fused Ring Systems: Replacing the single ring with scaffolds like indazole or benzimidazole.

The synthesis of a diverse library of such compounds allows for high-throughput screening in academic research projects to identify novel molecular frameworks with interesting properties.

Stereochemical Control in Analog Synthesis

While the parent compound, this compound, is achiral, many of the potential modifications discussed, particularly substitution on the cyclopropyl ring or its linker, would introduce chirality. The synthesis of stereochemically pure analogs is often crucial, as different enantiomers or diastereomers can have vastly different properties.

Academic research has developed numerous methods for stereocontrolled synthesis of cyclopropane-containing molecules. These strategies often involve:

Use of Chiral Precursors: Starting from an enantiopure material to guide the stereochemistry of subsequent reactions. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over another during the cyclopropanation step.

Stereoselective Reactions: Utilizing reactions that proceed with a high degree of stereoselectivity, such as stereoselective cyclopropanation or Grignard reactions on a chiral substrate. nih.gov

Control over stereochemistry is a fundamental aspect of modern synthetic chemistry and is essential for the rigorous academic exploration of structure-function relationships in chiral analogs. nih.govnih.gov

Bioisosteric Replacement Strategies (Academic Perspective)

Bioisosterism is a fundamental strategy in molecular design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved characteristics. cambridgemedchemconsulting.comnih.gov From an academic perspective, applying this strategy to this compound provides a rational basis for designing analogs.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Fluoro (-F) | Hydroxyl (-OH), Amino (-NH2), Hydrogen (-H) | Fluorine is often considered a bioisostere of hydrogen, but with significantly different electronics. nih.govu-tokyo.ac.jp -OH and -NH2 can act as hydrogen bond donors. |

| Chloro (-Cl) | Bromine (-Br), Trifluoromethyl (-CF3), Cyano (-CN) | These groups have similar steric bulk or electronic properties. -CF3 is a strong electron-withdrawing group. |

| Phenyl Ring | Pyridyl, Thienyl, other heterocycles | To modulate aqueous solubility, metabolic stability, and hydrogen bonding potential. nih.gov |

| Cyclopropyl | gem-Dimethyl, Cyclobutyl, Alkene | The cyclopropyl group can be a bioisostere for an alkene. scientificupdate.com A gem-dimethyl group can mimic the steric bulk while increasing metabolic stability in some contexts. hyphadiscovery.com |

These bioisosteric replacements allow chemists to systematically investigate the importance of various properties like size, electronics, and hydrogen-bonding capabilities of each part of the molecule, contributing to a deeper understanding of its structure. nih.gov

Fluorine as a Modulator of Molecular Interactions and Conformational Landscapes

The strategic incorporation of fluorine into molecular structures is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacological profile. researchgate.net In derivatives and analogs of this compound, the fluorine atom is not merely a passive substituent but an active modulator of the molecule's behavior. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond—allow it to exert significant control over molecular interactions and conformational preferences. tandfonline.comnih.gov

The introduction of fluorine can enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. tandfonline.comresearchgate.net Furthermore, it can increase the binding affinity of a drug candidate to its target protein. researchgate.netbohrium.com The profound effects of fluorine substitution stem from its ability to alter electron distribution, which can impact pKa, dipole moment, and the reactivity of neighboring functional groups. tandfonline.com

Influence on Molecular Interactions

The highly polarized nature of the C-F bond is a key factor in its ability to modulate molecular interactions. tandfonline.com This strong dipole can engage in favorable interactions with other polar groups within a protein's binding site. tandfonline.com While fluorine is a weak hydrogen bond acceptor, it can participate in various non-covalent interactions that contribute to binding affinity. These interactions include dipole-dipole, charge-dipole, and electrostatic interactions. researchgate.net

The substitution of hydrogen with fluorine can lead to enhanced binding affinity for a target protein. bohrium.com This can occur through direct interactions between the fluorine atom and the protein or indirectly by influencing the polarity of other parts of the molecule that interact with the protein. tandfonline.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for this substitution without causing significant steric hindrance. tandfonline.com

| Property | Effect of Fluorine Substitution | Underlying Principle | Reference |

|---|---|---|---|

| pKa | Decreases the basicity (lowers pKa) of nearby amines. | Strong electron-withdrawing inductive effect of fluorine. | tandfonline.comresearchgate.net |

| Dipole Moment | Significantly alters the local and overall molecular dipole moment. | High electronegativity of fluorine creates a strong C-F bond dipole. | tandfonline.commdpi.com |

| Binding Affinity | Often increases ligand binding to target proteins. | Participation in electrostatic interactions and alteration of molecular conformation. | researchgate.netbohrium.com |

| Metabolic Stability | Blocks metabolically susceptible sites (e.g., aromatic hydroxylation). | High strength of the C-F bond resists enzymatic cleavage. | researchgate.netmdpi.com |

Impact on Conformational Landscapes

Beyond its influence on intermolecular forces, fluorine can exert substantial control over the conformational preferences of a molecule. bohrium.comnih.gov This conformational bias can be a critical tool in drug design, as pre-organizing a ligand into its bioactive conformation can enhance potency and selectivity. researchgate.net The introduction of a fluorine atom can create specific stereoelectronic effects, such as the gauche effect, which favors a gauche conformation over an anti conformation between fluorine and an adjacent electronegative group or substituent. chemtube3d.com

In the context of analogs of this compound, strategic fluorination of side chains or other parts of the molecule could lock in specific torsional angles. This conformational restriction reduces the entropic penalty upon binding to a receptor and can lead to a significant increase in binding affinity. nih.gov For example, fluorination can influence the orientation of the cyclopropylmethyl group relative to the fluorochlorobenzene ring, potentially exposing different pharmacophoric features to a biological target.

| Conformational Effect | Description | Example from Literature | Reference |

|---|---|---|---|

| Gauche Effect | Stabilization of a gauche conformation around a C-C bond when fluorine is vicinal to another electronegative substituent. | In 3-fluoro-GABA, the gauche interaction between fluorine and the ammonium group favors a specific conformation. | chemtube3d.com |

| Ribose Pucker | A 2'-fluoro substituent on a ribose ring in nucleosides favors a C3'-endo (North) conformation. | 2'-fluoro ribose nucleosides. | nih.gov |

| Restricted Rotation | Fluorine substitution can increase the energy barrier for rotation around single bonds, influencing the preferred orientation of molecular fragments. | General principle in fluorinated pharmaceuticals. | researchgate.netbohrium.com |

Advanced Research Applications and Potential in Chemical Science

Materials Science Applications

The distinct electronic and steric properties of 2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene make it a promising candidate for various applications in materials science. The presence of fluorine and chlorine atoms, alongside the cyclopropylmethyl moiety, allows for the fine-tuning of material properties.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net The incorporation of fluorinated aromatic units, such as the 2-chloro-1-fluorobenzene core of the title compound, into a polymer backbone can significantly enhance these characteristics. nih.gov The reactivity of the chloro- and fluoro- substituents on the benzene (B151609) ring could potentially be exploited in polymerization reactions, such as polycondensation or cross-coupling reactions, to introduce the fluorinated aromatic moiety into the main chain or as a pendant group. The cyclopropylmethyl group can also influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. While specific polymers derived from this compound are not extensively documented in public literature, its structural motifs are consistent with those used in the synthesis of high-performance fluoropolymers. rsc.org20.210.105nih.govresearchgate.net

Fluorinated aromatic compounds are of significant interest in the field of organic electronics. The high electronegativity of fluorine atoms leads to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the aromatic system. rsc.orgresearchgate.net This modulation of electronic properties is crucial for designing efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The introduction of fluorine can improve electron injection and transport, as well as enhance the oxidative stability of the material, leading to longer device lifetimes. rsc.org The this compound molecule could serve as a building block for larger conjugated systems or as a component in charge-transporting layers within such devices.

The design of liquid crystals often relies on the precise control of molecular shape, polarity, and intermolecular interactions. Fluorine substitution is a key strategy in this field, as it can significantly influence the dielectric anisotropy of the molecule, a critical parameter for display applications. bohrium.comresearchgate.netresearchgate.net The presence of the fluorine atom in this compound can induce a dipole moment, which is essential for the alignment of the molecules in an electric field. Furthermore, the cyclopropyl (B3062369) group can affect the packing and mesophase behavior of the molecules. tandfonline.com Research into azomethines containing terminal cycloalkyl rings has shown that the size and nature of the cycloalkyl group influence the nematic thermal stability of the liquid crystal. tandfonline.com The combination of a fluorinated aromatic core and a cyclopropylmethyl tail in this compound makes it an interesting candidate for the synthesis of novel liquid crystalline materials. beilstein-journals.orggoogle.comnih.govgoogle.com

| Structural Motif | Influence on Liquid Crystal Properties | Relevant Research Focus |

|---|---|---|

| Fluorinated Benzene Ring | Influences dielectric anisotropy and dipole moment. | Design of liquid crystals for display applications. researchgate.net |

| Cyclopropyl Group | Affects molecular packing and nematic thermal stability. tandfonline.com | Investigation of mesophase behavior. |

The study of intermolecular interactions is fundamental to crystal engineering, which aims to design solid-state materials with desired properties. The crystal packing of fluorinated benzenes is governed by a variety of weak interactions, including C-H···F hydrogen bonds and π-π stacking. acs.orgnih.govfigshare.comed.ac.uk The chlorine atom in this compound can also participate in halogen bonding, a directional interaction that is increasingly being used in the design of supramolecular assemblies. The interplay of these different interactions, along with the steric influence of the cyclopropylmethyl group, would determine the solid-state architecture of this compound and its derivatives. researchgate.net Understanding these packing motifs is crucial for the design of new crystalline materials with specific optical or electronic properties.

Chemical Biology and Probe Development (non-clinical, non-dosage)

The unique combination of a fluorinated aromatic ring and a cyclopropylmethyl group in this compound also suggests its potential utility in the field of chemical biology, particularly in the development of molecular probes.

Molecular probes are essential tools for studying biological systems. The fluorinated phenyl group is a common component in the design of such probes, including fluorescent dyes and positron emission tomography (PET) imaging agents. mdpi.comresearchgate.netnih.gov The fluorine atom can be used as a reporter group in ¹⁹F-NMR studies or to modulate the pharmacokinetic and electronic properties of the probe. The cyclopropylmethyl moiety is also found in many bioactive molecules and can influence binding affinity and metabolic stability. nih.gov

The this compound scaffold could be chemically modified to incorporate reporter groups, such as fluorophores or affinity tags. For example, the aromatic ring could be functionalized to attach a fluorescent dye, creating a probe to visualize biological targets. mdpi.comrsc.orgnih.govnih.govrsc.org Alternatively, the molecule could serve as a fragment for the development of covalent probes, where the chloro- or fluoro-substituents could potentially be displaced by a nucleophilic residue on a target protein, although this would represent a less common mode of reactivity for an aryl fluoride. More likely, this scaffold would be elaborated into more complex molecules designed for specific biological targets. mdpi.comclaremont.edunih.govmdpi.commdpi.com

| Component | Potential Role in Probe Design | Example Application Area |

|---|---|---|

| Fluorinated Phenyl Group | Reporter group for ¹⁹F-NMR, modulation of electronic and pharmacokinetic properties. nih.gov | PET imaging agents, fluorescent probes. mdpi.comresearchgate.net |

| Cyclopropylmethyl Group | Influence on binding affinity and metabolic stability. nih.gov | Bioactive molecule design. |

| Chloro Substituent | Potential for covalent modification or further chemical functionalization. | Fragment-based drug discovery, synthesis of complex probes. |

Building Blocks for Complex Biomolecules (e.g., Peptidomimetics, Nucleoside Analogs)

The design and synthesis of complex biomolecules, such as peptidomimetics and nucleoside analogs, are pivotal in medicinal chemistry for the development of novel therapeutics. These molecules often mimic natural biological structures to interact with specific targets like enzymes and receptors.

Peptidomimetics: Research into peptidomimetics often involves the incorporation of constrained structural elements to enhance stability and conformational rigidity. The cyclopropyl group, present in this compound, is a well-established bioisostere for peptide bonds and can introduce conformational constraints in peptide backbones. While the direct use of this compound in the synthesis of peptidomimetics has not been reported, its cyclopropylmethylphenyl moiety could theoretically be incorporated into amino acid scaffolds. Such a structure could serve as a non-natural amino acid, offering a unique side chain that combines aromaticity with the conformational rigidity of the cyclopropyl group.

Nucleoside Analogs: Fluorinated nucleosides are a critical class of antiviral and anticancer agents. nih.govoup.com The introduction of fluorine can significantly alter the electronic properties and metabolic stability of these molecules. nih.gov The 2-chloro-1-fluorophenyl group of the target molecule could, in principle, be utilized as a precursor for a modified nucleobase. However, a review of the current scientific literature does not yield specific examples of this compound being employed in the synthesis of nucleoside analogs. nih.govoup.commdpi.com

| Biomolecule Class | Potential Role of this compound | Status of Research |

| Peptidomimetics | Source of a rigid, non-natural amino acid side chain | Theoretical; no specific studies identified |

| Nucleoside Analogs | Precursor for a modified, fluorinated nucleobase | Theoretical; no specific studies identified |

Fundamental Research into Biological Dehalogenation Mechanisms

The study of how microorganisms degrade halogenated organic compounds is a significant area of environmental and biochemical research. nih.govresearchgate.netnih.govmdpi.com These dehalogenation processes are crucial for the bioremediation of pollutants. nih.govresearchgate.net Organisms have evolved various enzymatic pathways to cleave carbon-halogen bonds, which can occur under both aerobic and anaerobic conditions. nih.govmdpi.com

Compounds with mixed halogen substituents, such as the chloro- and fluoro- groups in this compound, could serve as interesting substrates for studying the selectivity and mechanisms of dehalogenating enzymes (dehalogenases). nih.gov Research in this area often investigates how factors like the type of halogen, its position on the aromatic ring, and the presence of other substituents influence the rate and pathway of degradation. nih.gov Despite the potential utility of this compound as a model substrate in such studies, no published research has been found that specifically investigates its biological dehalogenation.

Agrochemical and Environmental Chemistry Research (as lead compounds or scaffolds, not products)

The unique combination of a halogenated ring and a cyclopropyl moiety in this compound suggests its potential as a scaffold in the discovery of new agrochemicals and as a model compound for environmental fate studies.

Many modern fungicides and insecticides incorporate fluorinated and chlorinated aromatic rings, as well as cyclopropyl groups, to enhance their efficacy and metabolic stability. For instance, the cyclopropyl group is a key feature in several successful agrochemicals. While patents exist for the synthesis of agrochemical intermediates containing cyclopropyl and fluorobenzyl moieties, there is no specific mention of this compound as a direct precursor in the synthesis of experimental agrochemical scaffolds in the reviewed literature.

Understanding the environmental persistence, mobility, and degradation pathways of chemical compounds is crucial for assessing their environmental impact. epa.govnih.gov The environmental fate of a molecule like this compound would be influenced by its physicochemical properties, such as water solubility and vapor pressure, and its susceptibility to abiotic (e.g., photolysis, hydrolysis) and biotic (microbial degradation) processes. epa.govnih.gov